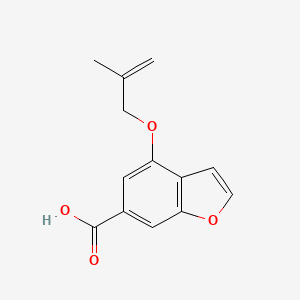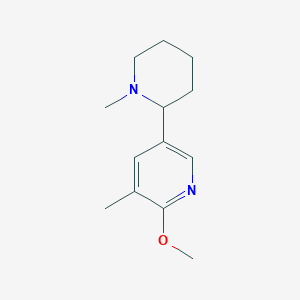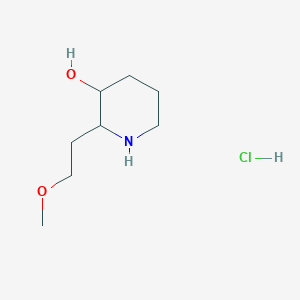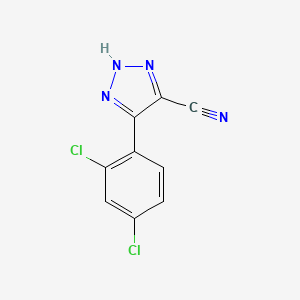
ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、トリアゾール誘導体と呼ばれるクラスに属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、エチルエステル基、ヨードフェニル基、およびトリアゾール環の存在を特徴としています。
準備方法
合成経路および反応条件
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの合成は、通常、以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体とカルボン酸誘導体を含む環化反応によって合成できます。
ヨードフェニル基の導入: ヨードフェニル基は、求電子置換反応によって導入されます。この反応では、ヨウ素原子がフェニル環に付加されます。
エステル化: 最後のステップでは、カルボン酸基をエタノールでエステル化してエチルエステルを形成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件が使用される場合があります。これには、反応を促進するための触媒、制御された温度、特定の溶媒の使用が含まれます。このプロセスには、最終生成物を得るための再結晶やクロマトグラフィーなどの精製ステップも含まれる場合があります。
化学反応の分析
反応の種類
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、ヨードフェニル基をフェニル基に変換することができます。
置換: ヨウ素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アジ化ナトリウム (NaN3) やシアン化カリウム (KCN) などの求核剤は、置換反応に使用することができます。
主な生成物
酸化: トリアゾール酸化物の形成。
還元: 3-(フェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの形成。
置換: 3-(4-置換フェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの形成。
科学的研究の応用
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌特性を含む、その潜在的な生物活性について調査されています。
医学: 特に新薬の設計における、薬物開発におけるその潜在的な用途について検討されています。
産業: 新素材や化学プロセスの開発に利用されます。
作用機序
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は酵素やタンパク質と相互作用し、その活性を阻害する可能性があります。ヨードフェニル基は、特定の標的に対する化合物の結合親和性を高め、生物学的効果につながる可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物との比較
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、他のトリアゾール誘導体と比較することができます。
3-(4-ブロモフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: 構造は類似していますが、ヨウ素ではなく臭素原子が含まれています。
3-(4-クロロフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: ヨウ素ではなく塩素原子が含まれています。
3-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: ヨウ素ではなくフッ素原子が含まれています。
独自性
3-(4-ヨードフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルにおけるヨウ素原子の存在は、より高い分子量や生物学的標的との特異的な相互作用の可能性など、独自の特性を付与します。これにより、臭素、塩素、およびフッ素の類似体とは異なります。
類似化合物との比較
Ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:
Ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a chlorine atom instead of iodine.
Ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique properties such as higher molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs.
特性
分子式 |
C11H10IN3O2 |
|---|---|
分子量 |
343.12 g/mol |
IUPAC名 |
ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10IN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChIキー |
LXPVCIWEHBYPLS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)

![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)



![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)





